![molecular formula C6H4N4O2 B1595664 6-Nitropyrazolo[1,5-a]pyrimidine CAS No. 55405-65-7](/img/structure/B1595664.png)
6-Nitropyrazolo[1,5-a]pyrimidine
Overview
Description
6-Nitropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitropyrazolo[1,5-a]pyrimidine typically involves a regioselective, time-efficient, and one-pot route. This process includes the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with easily available electrophilic reagents . The reaction is often facilitated by microwave-assisted processes, which offer short reaction times, high yields, and operational simplicity .
Industrial Production Methods: Industrial production methods for this compound are designed to be economically viable and environmentally sustainable. These methods emphasize operational simplicity, high yields, and additive-free processes. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Nitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aromatic structures.
Reduction: Reduction reactions can modify the nitro group, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common, where the nitro group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed
Major Products Formed:
Oxidation: Aromatic pyrazolo[1,5-a]pyrimidines.
Reduction: Amino derivatives of pyrazolo[1,5-a]pyrimidine.
Substitution: Various substituted pyrazolo[1,5-a]pyrimidines depending on the electrophile used
Scientific Research Applications
Anticancer Properties
Research indicates that 6-nitropyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activities. The compound has been studied for its ability to inhibit specific protein kinases, which are crucial in cancer progression and cell signaling pathways. For instance, derivatives like ethyl this compound-3-carboxylate have shown selective inhibition of enzymes involved in tumor growth, making them potential lead compounds for new anticancer drugs .
Enzymatic Inhibition
The compound's nitro group enhances its reactivity, allowing it to act as an inhibitor for various enzymes. Notably, studies have demonstrated that modifications to its structure can significantly affect its biological activity. This characteristic makes it a valuable candidate for structure-activity relationship studies aimed at optimizing therapeutic efficacy .
Synthetic Organic Chemistry
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various substitution reactions allows chemists to create a wide array of derivatives with tailored properties.
Synthesis Pathways
The synthesis of this compound typically involves the following methods:
- Nitration of Pyrazolo Compounds : Using a mixture of nitric and sulfuric acids to introduce the nitro group.
- Condensation Reactions : Combining aminoazoles with carbonyl compounds under controlled conditions to yield desired derivatives .
Material Science
The photophysical properties of this compound derivatives have garnered attention in material science. Their potential applications include:
- Fluorescent Probes : These compounds can be utilized as fluorescent markers due to their ability to emit light upon excitation.
- Optical Materials : Their unique optical properties make them suitable for developing new materials for sensors and imaging technologies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-nitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Nitropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use in energetic materials.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits similar structural features and applications.
Other Pyrazolo[1,5-a]pyrimidines: Compounds like ocinaplon, indiplon, and zaleplon, which have applications in medicinal chemistry.
Biological Activity
6-Nitropyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a nitro group at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold. The synthesis of this compound often involves the condensation of 3-aminopyrazoles with various electrophilic substrates. Notably, several synthetic routes have been developed to create a library of substituted derivatives with enhanced biological properties .
The general synthetic approach includes:
- Condensation Reactions : Using aminoazoles and nitroalkenes in the presence of aldehydes under controlled conditions.
- Nitration : Introducing the nitro group through nitration reactions involving nitric and sulfuric acids .
Biological Activities
This compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Compounds within this class have demonstrated significant anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, certain derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory activity against enzymes like α-glucosidase. Studies indicate that several synthesized derivatives exhibit strong inhibitory effects with IC50 values significantly lower than that of standard drugs like acarbose. For example, one derivative showed an IC50 value of 15.2 µM compared to acarbose's 750 µM .
- Anti-inflammatory and Antimicrobial Properties : Research indicates that this compound derivatives possess anti-inflammatory effects and can inhibit bacterial growth, making them potential candidates for treating infections and inflammatory diseases .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of 6-nitropyrazolo[1,5-a]pyrimidines:
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 6-nitropyrazolo[1,5-a]pyrimidine derivatives?
The synthesis typically involves cyclization reactions between amino pyrazoles and β-enaminoketones or α,β-unsaturated carbonyl compounds. For example, condensation of 3-amino pyrazole with β-ketoesters or formyl ketones under acidic or basic conditions yields the pyrazolo[1,5-a]pyrimidine core. Subsequent nitration at position 6 is achieved using nitric acid or mixed acid systems . Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical for regioselectivity and yield.
Q. How can the purity and structural integrity of this compound be validated?
Methodological validation includes:
- NMR spectroscopy : and NMR confirm regiochemistry and substituent positions (e.g., distinguishing nitration at C6 vs. C5 using coupling constants and chemical shifts) .
- HPLC-MS : Quantifies purity and detects byproducts.
- X-ray crystallography : Resolves crystal packing and planar geometry of the bicyclic system, as seen in derivatives like 3-chloro-5,7-dione .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during nitration of pyrazolo[1,5-a]pyrimidines?
Regioselective nitration at C6 is influenced by electronic and steric factors. Computational studies (e.g., DFT calculations) predict electron density distribution, guiding reagent choice. For example, bulky substituents at C7 can direct nitration to C6 via steric hindrance. Experimental validation using competitive reactions with deuterated analogs or isotopic labeling is recommended .
Q. How do substituents at C3 and C7 impact biological activity in anticancer studies?
Structure-activity relationship (SAR) studies show:
- C3 modifications : Electron-withdrawing groups (e.g., cyano, nitro) enhance binding to kinase active sites (e.g., Pim-1 inhibitors) by increasing electrophilicity .
- C7 aryl groups : Bulky substituents like 3,4,5-trimethoxyphenyl improve cytotoxicity in cervical cancer models by promoting p53 activation and mitochondrial apoptosis .
- Combined effects : Synergy between C3 and C7 substituents is observed in corticotropin-releasing factor antagonists, where lipophilic groups enhance blood-brain barrier penetration .
Q. What methodologies resolve contradictions in pharmacological data across studies?
Discrepancies in IC values or mechanism claims require:
- Standardized assays : Use identical cell lines (e.g., HeLa vs. SiHa for p53 studies) and controls (e.g., dorsomorphin for AMPK inhibition) .
- Metabolic stability tests : Assess cytochrome P450 interactions to rule out off-target effects.
- Crystallographic docking : Validate binding modes, as demonstrated for pyrazolo[1,5-a]pyrimidines in CDK2 and B-Raf inhibition .
Q. How can this compound derivatives be optimized for PET imaging?
Radiolabeling with involves:
- Nucleophilic substitution : Tosylate precursors react with -fluoride in acetonitrile, followed by HPLC purification (≥98% radiochemical purity) .
- Biodistribution studies : Compare tumor uptake ratios (tumor-to-muscle/blood) against in murine models. Derivatives with trifluoromethyl or ethoxy groups show enhanced retention in S180 tumors .
Q. Methodological Considerations
Q. What experimental precautions are critical for handling nitro-substituted derivatives?
- Safety protocols : Use explosion-proof equipment for nitration reactions; avoid open flames due to nitro group instability.
- Waste management : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Q. How to design equilibrium studies for azido-tetrazole tautomerism in related analogs?
- Computational modeling : Use Gaussian 09 at B3LYP/cc-pVTZ level to calculate energy differences (~10 kcal/mol favoring azido forms) .
- Solvent polarity tests : Monitor tautomer ratios via NMR in DMSO vs. chloroform to assess solvent effects .
Properties
IUPAC Name |
6-nitropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-10(12)5-3-7-6-1-2-8-9(6)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBKXLPFPKGPEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302660 | |
Record name | 6-nitropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55405-65-7 | |
Record name | 55405-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitropyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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